T-3775440 Hydrochloride: A Deep Dive into its Mechanism of Action
T-3775440 Hydrochloride: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-3775440 hydrochloride is a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme implicated in the pathogenesis of various cancers, particularly acute myeloid leukemia (AML) and small-cell lung cancer (SCLC). This technical guide elucidates the core mechanism of action of T-3775440, detailing its molecular interactions, cellular effects, and preclinical anti-tumor activity. Through a comprehensive review of available data, this document provides researchers and drug development professionals with in-depth information, including quantitative data summaries, detailed experimental methodologies, and visual representations of key pathways and workflows.
Introduction: Targeting Epigenetic Regulation in Cancer
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine (B156593) dinucleotide (FAD)-dependent histone demethylase that plays a crucial role in regulating gene expression by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1][2] Dysregulation of LSD1 activity has been linked to the development and progression of several cancers, making it an attractive therapeutic target.[2] T-3775440 hydrochloride emerges as a novel therapeutic agent that functions as an irreversible inhibitor of LSD1.[1][2][3]
Core Mechanism of Action: Irreversible Inhibition of LSD1 and Disruption of Key Protein-Protein Interactions
T-3775440 contains a cyclopropylamine (B47189) moiety that covalently binds to the FAD cofactor within the catalytic core of LSD1, leading to its irreversible inactivation.[1] This potent and selective inhibition of LSD1's demethylase activity is a cornerstone of its anti-cancer properties.
A critical aspect of T-3775440's mechanism is its ability to disrupt the interaction between LSD1 and key transcription factors. In acute myeloid leukemia (AML), particularly acute erythroid leukemia (AEL) and acute megakaryoblastic leukemia (AMKL), T-3775440 disrupts the association between LSD1 and Growth Factor-Independent 1B (GFI1B).[1][2][4] GFI1B is a crucial transcription factor for the differentiation of erythroid and megakaryocytic lineages.[2][4] By disrupting this complex, T-3775440 induces a "transdifferentiation" of these leukemia cells into granulomonocytic-like cells, ultimately impairing their growth.[1][2][3][4]
In small-cell lung cancer (SCLC), T-3775440 has been shown to disrupt the interaction between LSD1 and Insulinoma-associated protein 1 (INSM1), a SNAG domain-containing transcriptional repressor.[5] This disruption inhibits the expression of neuroendocrine-associated genes, such as ASCL1, leading to reduced SCLC cell proliferation.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on T-3775440 hydrochloride.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Cell Lines/Assay Conditions | Reference |
| IC50 (LSD1) | 2.1 nM | Recombinant human LSD1 | [3] |
| kinact/KI | 1.7 x 105 M-1s-1 | Recombinant human LSD1 | [1][3] |
| Selectivity | Highly selective for LSD1 over MAO-A and MAO-B | Enzymatic assays | [3][4] |
Table 2: In Vitro Anti-proliferative Activity
| Cell Line | Cancer Type | IC50 | Treatment Duration | Reference |
| TF-1a | Acute Erythroid Leukemia (AEL) | Not specified | 3 days | [1] |
| HEL92.1.7 | Acute Erythroid Leukemia (AEL) | Not specified | 3 days | [1] |
| CMK11-5 | Acute Megakaryoblastic Leukemia (AMKL) | Not specified | 3 days | [1] |
| DMS53 | Small-Cell Lung Cancer (SCLC) | Sensitive | Not specified | [5] |
| NCI-H1417 | Small-Cell Lung Cancer (SCLC) | Sensitive | Time- and concentration-dependent | [5] |
| NCI-H510A | Small-Cell Lung Cancer (SCLC) | Sensitive | Time- and concentration-dependent | [5] |
| NCI-H526 | Small-Cell Lung Cancer (SCLC) | Sensitive | Time- and concentration-dependent | [5] |
Table 3: In Vivo Anti-tumor Efficacy in Xenograft Models
| Xenograft Model | Cancer Type | Dose and Schedule | Outcome | Reference |
| TF-1a | Acute Erythroid Leukemia (AEL) | 20 and 40 mg/kg, 5 days on/2 days off | Significant tumor growth suppression (T/C values of 15.6% and <0%) | [1][3] |
| HEL92.1.7 | Acute Erythroid Leukemia (AEL) | Not specified | Nearly complete tumor growth suppression | [1][3] |
| CMK11-5 | Acute Megakaryoblastic Leukemia (AMKL) | Not specified | Nearly complete tumor growth suppression | [1][3] |
| SCLC | Small-Cell Lung Cancer | Not specified | Retarded tumor growth | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
In Vitro LSD1 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of T-3775440 against LSD1.
-
Materials: Recombinant human LSD1, H3K4me2 peptide substrate, horseradish peroxidase, Amplex Red, and T-3775440.
-
Procedure:
-
Prepare a reaction mixture containing recombinant human LSD1 and the H3K4me2 peptide substrate in an appropriate buffer.
-
Add varying concentrations of T-3775440 to the reaction mixture.
-
Initiate the demethylation reaction and incubate at a controlled temperature.
-
Stop the reaction and measure the production of formaldehyde (B43269) using a coupled reaction with horseradish peroxidase and Amplex Red, which generates a fluorescent signal.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the T-3775440 concentration.
-
Cell Proliferation Assay
-
Objective: To assess the anti-proliferative effects of T-3775440 on cancer cell lines.
-
Materials: Cancer cell lines (e.g., TF-1a, HEL92.1.7, CMK11-5), cell culture medium, T-3775440, and a cell viability reagent (e.g., CellTiter-Glo).
-
Procedure:
-
Seed cancer cells in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with a range of concentrations of T-3775440.
-
Incubate the plates for a specified duration (e.g., 3 days).
-
Add the cell viability reagent to each well and measure the luminescence, which is proportional to the number of viable cells.
-
Determine the IC50 values from the dose-response curves.
-
Western Blot Analysis for Protein-Protein Interaction
-
Objective: To investigate the effect of T-3775440 on the interaction between LSD1 and GFI1B.
-
Materials: AML cells, lysis buffer, primary antibodies (anti-LSD1, anti-GFI1B), and secondary antibodies.
-
Procedure:
-
Treat AML cells with varying concentrations of T-3775440.
-
Lyse the cells and perform immunoprecipitation using an anti-LSD1 antibody to pull down LSD1 and its interacting proteins.
-
Separate the immunoprecipitated proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.
-
Probe the membrane with primary antibodies against LSD1 and GFI1B, followed by incubation with appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the GFI1B band in the immunoprecipitated sample indicates disruption of the interaction.
-
In Vivo Tumor Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of T-3775440 in a living organism.
-
Materials: Immunocompromised mice (e.g., SCID mice), cancer cells (e.g., TF-1a), T-3775440, and vehicle control.
-
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Once the tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer T-3775440 orally to the treatment group according to the specified dose and schedule (e.g., 20 mg/kg, 5 days on/2 days off). Administer the vehicle to the control group.
-
Measure the tumor volume and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Calculate the tumor growth inhibition (T/C ratio) to assess efficacy.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key mechanisms and experimental processes described.
Caption: T-3775440 signaling pathway in AML.
Caption: Workflow for in vivo xenograft studies.
Conclusion
T-3775440 hydrochloride represents a promising therapeutic agent with a well-defined mechanism of action centered on the irreversible inhibition of LSD1. Its ability to disrupt critical protein-protein interactions, leading to cancer cell transdifferentiation and growth inhibition, provides a strong rationale for its continued investigation in AML, SCLC, and potentially other malignancies. The data presented in this guide offer a comprehensive overview for researchers and clinicians involved in the development of novel epigenetic therapies. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of T-3775440.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A Novel LSD1 Inhibitor T-3775440 Disrupts GFI1B-Containing Complex Leading to Transdifferentiation and Impaired Growth of AML Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
